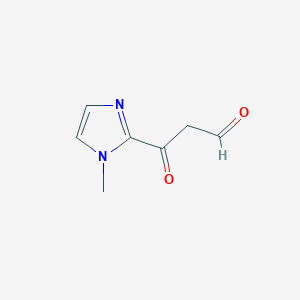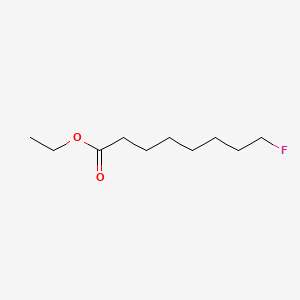
Ethyl 8-fluorooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-fluorooctanoate is an organic compound with the molecular formula C10H19FO2 It is an ester derivative of 8-fluorooctanoic acid and is characterized by the presence of a fluorine atom on the eighth carbon of the octanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 8-fluorooctanoate can be synthesized through the nucleophilic displacement of a tosylate or mesylate precursor with fluoride ion. One common method involves dissolving the precursor in tetrahydrofuran (THF) under an inert nitrogen atmosphere, followed by the addition of tetrabutylammonium fluoride (TBAF) and stirring the solution at ambient temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include purification steps such as reversed-phase high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-fluorooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-fluorooctanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: 8-fluorooctanoic acid.
Reduction: 8-fluoro-1-octanol.
Substitution: Various substituted octanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-fluorooctanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated compounds.
Biology: Studied for its potential as a radiolabeled tracer in positron emission tomography (PET) imaging.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 8-fluorooctanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized to release fluorine-18, which is used in PET imaging to track metabolic processes. The fluorine atom’s presence enhances the compound’s ability to interact with various enzymes and receptors, making it a valuable tool in molecular imaging .
Vergleich Mit ähnlichen Verbindungen
Ethyl 8-fluorooctanoate can be compared with other fluorinated octanoates, such as:
- 3-fluorooctanoic acid
- 4-fluorooctanoic acid
- 8-fluoro-4-methyloctanoic acid
Uniqueness
This compound is unique due to the position of the fluorine atom on the eighth carbon, which influences its chemical reactivity and biological interactions. This specific positioning allows for distinct metabolic pathways and applications in imaging and therapeutic research .
Eigenschaften
CAS-Nummer |
332-97-8 |
|---|---|
Molekularformel |
C10H19FO2 |
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
ethyl 8-fluorooctanoate |
InChI |
InChI=1S/C10H19FO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 |
InChI-Schlüssel |
CHPYVNWQOQDEMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13323698.png)
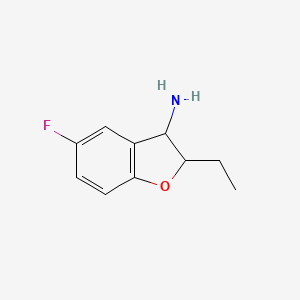
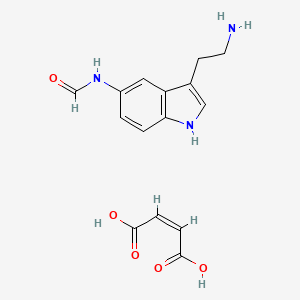
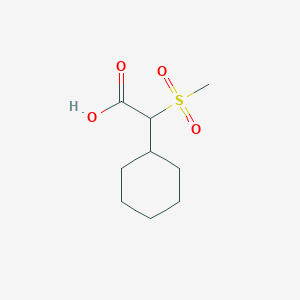
![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-2-(6-(4-isopropylpiperazin-1-yl)pyrazin-2-yl)-5-methylbenzo[d]thiazol-6-yl)acetic acid](/img/structure/B13323719.png)

amine](/img/structure/B13323723.png)
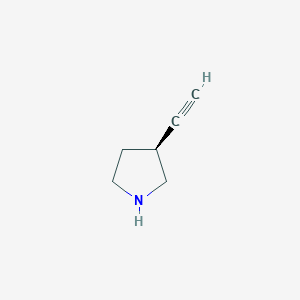
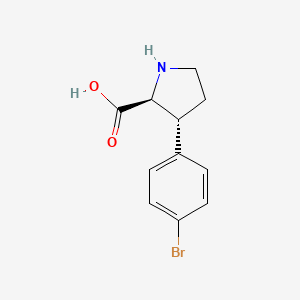
![2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid](/img/structure/B13323750.png)
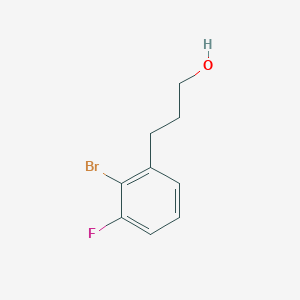
![5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13323764.png)

